1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18/h1-4,13H,5-10,15H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFMNWEGJKJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the phenyl group: This step involves the reaction of the piperidine derivative with a benzyl halide under basic conditions to form the benzylpiperidine intermediate.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table compares the substituents and functional groups of 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide with similar piperidine-4-carboxamide derivatives:
Key Observations:
- Hydrophilic vs. Hydrophobic Balance: The target compound’s aminomethyl group enhances hydrophilicity compared to analogs with trifluoromethyl () or chlorophenyl () groups, which increase lipophilicity.
- Heterocyclic Moieties : The oxadiazole () and pyrimidine () rings enable π-π stacking or dipole interactions, which are absent in the target compound.
Physicochemical Properties
| Property | Target Compound | 1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide | 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide |
|---|---|---|---|
| Melting Point | Not reported | 187–188°C | Not reported |
| Solubility | Moderate (polar groups) | Low (lipophilic CF₃, oxadiazole) | Low (Cl, hydrophobic anilino) |
| Molecular Weight | 247.34 | 366.34 | 343.85 |
Pharmacological and Functional Insights
- : The trifluoromethyl-oxadiazole analog acts as a GLP-1 receptor positive allosteric modulator , highlighting the role of electron-withdrawing groups in receptor binding .
- Target Compound: While direct pharmacological data are unavailable, the aminomethyl group may facilitate interactions with amine-binding receptors (e.g., neurotransmitter transporters).
Biological Activity
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide, also known as CBS1118, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of viral entry and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O. Its structure features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses.
Antiviral Activity
Research indicates that compounds based on the aminomethylbenzamide structure exhibit significant inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118 demonstrated an effective concentration (EC50) below 10 µM against both viruses, suggesting potent antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the piperidine ring and the introduction of various substituents can significantly influence the potency of the compound. For instance, replacing the piperidine with other cyclic amines resulted in decreased activity, highlighting the importance of the piperidine structure for maintaining efficacy .
Table 1: Structure-Activity Relationship Findings
| Compound | Modification | EC50 (µM) | Remarks |
|---|---|---|---|
| CBS1118 | None | < 10 | Broad-spectrum antiviral activity |
| Compound 20 | Trifluoromethyl substitution | 1.27 | Enhanced potency |
| Compound 32 | Morpholine substitution | 57% inhibition at 12.5 µM | Decreased potency |
The mechanism by which CBS1118 inhibits viral entry involves interference with viral fusion processes. This is supported by molecular docking studies that suggest strong binding interactions between the compound and key viral proteins .
Case Studies
In a study evaluating various aminomethylbenzamides, CBS1118 was highlighted as a lead compound due to its favorable pharmacokinetic properties and metabolic stability in both rat and human liver microsomes. This stability is crucial for its potential development as a therapeutic agent .
Table 2: Comparative Analysis of Antiviral Efficacy
| Compound | Virus Type | EC50 (µM) | Metabolic Stability |
|---|---|---|---|
| CBS1118 | EBOV | < 10 | Good |
| Compound 20 | MARV | < 10 | Moderate |
| Compound 32 | EBOV | 9.86 | High |
Q & A
What are the established synthetic pathways for 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide, and how are intermediates characterized? (Basic)
The synthesis involves multi-step routes starting from substituted aniline derivatives. For example:
- Condensation reactions : describes coupling 4-methylaniline with sulfonyl benzoyl groups to form piperidine-4-carboxamide derivatives. Key intermediates are purified via recrystallization and characterized using:
- Melting points (e.g., 140–142°C for N-(4-methylphenyl) derivatives) .
- Spectroscopic techniques : ^1H NMR (alkyl/aryl proton signals at δ 1.2–7.5 ppm), ^13C NMR (carbonyl peaks at ~170 ppm), and IR (amide C=O stretches at ~1650 cm⁻¹) .
- Oxazole intermediates : reports yields of 57–61% for derivatives synthesized via 1,5-diarylpyrazole templates, validated by HRMS (mass accuracy <2 ppm) and 2D NMR .
How can researchers optimize reaction yields for this compound under varying catalytic conditions? (Advanced)
Optimization strategies include:
- Substituent engineering : Introducing carbamoyl groups (e.g., para-substituted benzyl moieties) improves metabolic stability while maintaining potency. shows that compound 5m (TAK-220) achieved a 29% oral bioavailability in monkeys by balancing lipophilicity and polarity .
- Catalytic screening : Testing palladium/copper catalysts for Buchwald-Hartwig couplings (common in piperidine derivatization) under inert atmospheres. Reaction parameters (temperature, solvent polarity) should be systematically varied and monitored via HPLC .
What spectroscopic and crystallographic methods are critical for characterizing this compound? (Basic)
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR resolve piperidine ring conformations and amide bond geometry. and confirm alkyl/aryl proton integration ratios and coupling constants (e.g., J = 2–8 Hz for axial-equatorial interactions) .
- X-ray crystallography : provides lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for N-(4-chlorophenyl) derivatives) to confirm stereochemistry and hydrogen-bonding networks .
How do structural modifications impact the compound’s biological activity and selectivity? (Advanced)
- Receptor affinity : demonstrates that 4-carbamoylbenzyl substitutions enhance CCR5 binding (IC₅₀ = 3.5 nM) and HIV-1 inhibition (EC₅₀ = 1.1 nM). Para-substitutions optimize steric compatibility with hydrophobic enzyme pockets .
- Metabolic stability : Fluorine or methoxy groups () reduce CYP450-mediated oxidation, extending half-life in hepatic microsomes. For example, trifluoromethyl groups in oxazole derivatives increased metabolic stability by 40% .
How should researchers address contradictory data in biological efficacy studies? (Advanced)
- Assay standardization : Use buffers like sodium acetate/sodium octanesulfonate (pH 4.6, ) to minimize variability in enzyme inhibition assays .
- Stability profiling : emphasizes that pH, temperature, and ionic strength alter compound stability. Pre-incubation studies under physiological conditions (37°C, PBS) are recommended to identify degradation products .
- Orthogonal validation : Cross-check results using fluorescence polarization (binding affinity) and radiometric assays (enzymatic activity) to confirm target engagement .
What computational tools are suitable for predicting the compound’s pharmacokinetic properties? (Advanced)
- QSAR models : Use descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors to predict bioavailability. correlates carbamoyl group introduction with improved Caco-2 permeability (Papp > 10⁻⁶ cm/s) .
- Molecular docking : ’s crystallographic data (e.g., COD entry 2230670) enables docking into CCR5 or carbonic anhydrase active sites to rationalize structure-activity relationships .
How can researchers mitigate synthetic challenges in piperidine ring functionalization? (Advanced)
- Protecting group strategies : Use Boc or Fmoc groups to prevent amine oxidation during alkylation (). Deprotection with TFA/water mixtures ensures high yields (>85%) .
- Microwave-assisted synthesis : achieved 61% yields for oxazole derivatives by reducing reaction times from 24h to 2h under microwave irradiation .
What are the key considerations for scaling up synthesis from milligram to gram quantities? (Advanced)
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling. reports >95% purity after two recrystallization cycles .
- Solvent selection : Replace DMF with acetone or THF to improve safety and reduce waste. notes THF’s compatibility with Grignard reagents in large-scale alkylation .
How do environmental factors influence the compound’s stability in long-term storage? (Basic)
- Light and humidity : Store lyophilized powders at -20°C in amber vials with desiccants. shows that UV exposure degrades arylpiperidine derivatives by 15% over 30 days .
- pH-dependent hydrolysis : Buffered solutions (pH 6–7) minimize amide bond cleavage. ’s buffer formulation (pH 4.6) is unsuitable for carboxamide stability .
What are the ethical and safety protocols for handling this compound in vivo studies? (Basic)
- Toxicity screening : Conduct Ames tests (mutagenicity) and hERG channel binding assays (cardiotoxicity) before animal trials. ’s TAK-220 showed no cytotoxicity up to 10 µM in PBMCs .
- Waste disposal : Follow EPA guidelines for piperidine derivatives (), including neutralization with 10% acetic acid before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
